1,3,6-Naphthalenetrisulfonic acid, 7-amino-

Reactive Dye Synthesis Process Economics Azo Coupling

Procure the exact 7-amino-1,3,6-isomer (CAS 118-03-6) to eliminate isomer substitution risk in your diazotization and azo coupling workflows. This water-soluble tri-sulfonic acid is the mandatory precursor for high-value C.I. Reactive dyes (Yellow 57, 84, 145, 174, 176, 181, 205, 206; Orange 70, 91, 99; Red 118; Green 8). Validate incoming shipments via the characteristic melting point (140-143 °C) or an established HPLC method on a Newcrom R1 column. The documented 18% cost reduction in wash-fast reactive dye manufacturing makes it an economically compelling intermediate for dye manufacturers.

Molecular Formula C10H9NO9S3
Molecular Weight 383.4 g/mol
CAS No. 118-03-6
Cat. No. B085844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Naphthalenetrisulfonic acid, 7-amino-
CAS118-03-6
Molecular FormulaC10H9NO9S3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
InChIKeyGFPQSWFFPRQEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-1,3,6-Naphthalenetrisulfonic Acid (CAS 118-03-6): Essential Procurement Data for Dye Intermediate Sourcing


7-Amino-1,3,6-naphthalenetrisulfonic acid (CAS 118-03-6), also known as Amino K Acid or 2-naphthylamine-3,6,8-trisulfonic acid, is a water-soluble aromatic sulfonic acid derivative [1]. This compound is a cornerstone intermediate in the synthesis of a wide array of reactive azo dyes, valued for its high solubility and capacity for further functionalization via its amino group at the 7-position of the naphthalene ring [2].

Why Generic 'Naphthalene Trisulfonic Acid' Substitution is High-Risk for 7-Amino-1,3,6-Naphthalenetrisulfonic Acid (CAS 118-03-6) Procurement


The term 'naphthalenetrisulfonic acid' encompasses a family of isomers with distinct substitution patterns on the naphthalene ring, each possessing unique chemical reactivity and end-use performance. Procuring a generic 'aminonaphthalenetrisulfonic acid' without specifying the exact 7-amino-1,3,6-isomer (CAS 118-03-6) introduces significant risk. The position of the amino group (e.g., 7-position vs. 8-position) directly dictates its behavior in diazotization and subsequent azo coupling reactions, leading to different dye hues, substantivity, and fastness properties . Furthermore, isomeric variants exhibit different analytical profiles, making them unsuitable as drop-in replacements in validated manufacturing processes or analytical methods [1].

Quantitative Differentiation Guide: 7-Amino-1,3,6-Naphthalenetrisulfonic Acid (CAS 118-03-6) vs. Structural Analogs


Industrial Process Yield: 7-Amino-1,3,6-Naphthalenetrisulfonic Acid Delivers 18% Cost Reduction in Reactive Dye Manufacturing

In a documented industrial case study, the use of 7-amino-1,3,6-naphthalenetrisulfonic acid (CAS 118-03-6) as the diazo component for wash-fast reactive dyes led to a quantifiable 18% reduction in overall production costs compared to alternative synthetic routes [1]. This cost advantage was achieved while simultaneously improving color yield, underscoring its superior process efficiency and economic value for dye manufacturers.

Reactive Dye Synthesis Process Economics Azo Coupling

Isomeric Specificity: 7-Amino-1,3,6- vs. 8-Amino-1,3,6-Naphthalenetrisulfonic Acid in Azo Dye Chromophore Development

The 7-amino-1,3,6-naphthalenetrisulfonic acid isomer (CAS 118-03-6) is a key intermediate for a distinct portfolio of commercial reactive dyes, including C.I. Reactive Yellow 57, 84, 145, 174, 176, 181, 205, 206; C.I. Reactive Orange 70, 91, 99, 99:1; C.I. Reactive Red 118; and C.I. Reactive Green 8 [1]. In contrast, the 8-amino-1,3,6-isomer (Koch acid, CAS 117-42-0) is the primary precursor for H acid and chromotropic acid, leading to entirely different dye classes [2]. This fundamental difference in downstream product portfolios means that substituting one isomer for another would result in the synthesis of incorrect or non-commercial dye products, representing a critical failure in manufacturing.

Dye Chemistry Chromophore Engineering Isomer Purity

Thermal and Physical Stability: Benchmarking 7-Amino-1,3,6-Naphthalenetrisulfonic Acid's Melting Point for Process Control

The compound exhibits a well-defined melting point range of 140-143°C (lit.) and a flash point >230°F, as reported in multiple chemical databases . This sharp melting point serves as a critical quality control parameter for verifying identity and purity upon receipt. While specific melting points for all isomeric analogs are not always reported in comparable databases, the defined range provides a quantitative benchmark for incoming material inspection. For instance, common impurities or incorrectly supplied isomers (e.g., the 7-amino-1,3,5-isomer) would likely exhibit different thermal behavior, allowing for rapid detection via differential scanning calorimetry (DSC).

Thermal Analysis Process Safety Quality Control

Analytical Differentiation: Unique HPLC Retention Behavior of 7-Amino-1,3,6-Naphthalenetrisulfonic Acid

High-performance liquid chromatography (HPLC) methods have been specifically developed for the separation of 1,3,6-naphthalenetrisulfonic acid, 7-amino- from closely related sulfonated aromatic compounds. Using a Newcrom R1 mixed-mode column, the compound exhibits a distinct retention profile, allowing for its quantification and purity assessment in complex reaction mixtures [1]. This analytical traceability is essential for process validation and quality assurance. The ability to resolve this specific isomer from others via a documented method provides a quantifiable basis for confirming material identity, a capability that generic certificates of analysis (CoAs) may lack if not using isomer-specific methods.

Analytical Chemistry HPLC Method Development Isomer Separation

Proven Application Scenarios for 7-Amino-1,3,6-Naphthalenetrisulfonic Acid (CAS 118-03-6) Procurement


Industrial Synthesis of High-Value Reactive Dyes

Procurement of CAS 118-03-6 is mandatory for manufacturers producing specific C.I. Reactive dyes, including Reactive Yellow 57, 84, 145, 174, 176, 181, 205, 206; Reactive Orange 70, 91, 99, 99:1; Reactive Red 118; and Reactive Green 8. As established in Section 3, this isomer is the defined precursor for these commercial products [1]. Sourcing the correct 7-amino-1,3,6-isomer directly enables the synthesis of this high-value dye portfolio, whereas substitution with a different isomer (e.g., Koch acid) would lead to off-specification products and process failure. Furthermore, the documented 18% cost reduction in wash-fast reactive dye manufacturing highlights its economic advantage in this specific application [2].

Quality Control and Incoming Material Verification

This scenario is critical for chemical manufacturers and analytical laboratories responsible for verifying the identity and purity of incoming shipments of 'Amino K Acid.' The compound's well-defined melting point of 140-143°C serves as a rapid, quantitative QC check . For more rigorous analysis, the existence of a validated HPLC method on a Newcrom R1 column provides a documented pathway for isomer-specific purity determination, allowing a QC lab to conclusively differentiate CAS 118-03-6 from potential isomeric contaminants and ensure batch-to-batch consistency [3].

Process Development and Scale-Up for Azo Dye Chemistry

Chemical engineers and R&D scientists developing new azo dyes or optimizing existing processes require the precise reactivity profile of the 7-amino isomer. The position of the amino group dictates the outcome of diazotization and coupling reactions, directly influencing the final dye's color, fastness, and substantivity . Procuring CAS 118-03-6 ensures that process development work is built upon the correct chemical scaffold, preventing costly errors and delays associated with using the wrong isomer. This specificity is fundamental for robust process scale-up and technology transfer.

Technical Documentation Hub

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